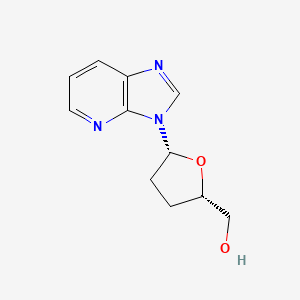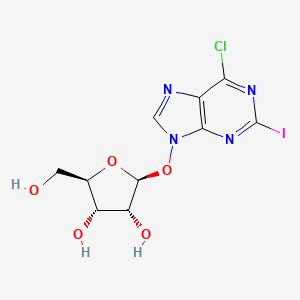
Boc-Nalpha-methyl-4-chloro-D-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Nalpha-methyl-4-chloro-D-phenylalanine is a chemical compound with the molecular formula C15H20ClNO4 and a molecular weight of 313.78 g/mol . It is primarily used in proteomics research and is known for its role in the synthesis of peptides . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methyl group at the alpha position, and a chlorine atom on the phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Nalpha-methyl-4-chloro-D-phenylalanine typically involves the protection of the amino group of 4-chloro-D-phenylalanine with a Boc group. This is followed by the methylation of the alpha position. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection and methylation steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .
化学反应分析
Types of Reactions
Boc-Nalpha-methyl-4-chloro-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Substitution Reactions: The major products are derivatives of this compound with different functional groups replacing the chlorine atom.
Deprotection Reactions: The major product is Nalpha-methyl-4-chloro-D-phenylalanine.
科学研究应用
Boc-Nalpha-methyl-4-chloro-D-phenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Proteomics Research: The compound is used in the study of protein structure and function.
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of Boc-Nalpha-methyl-4-chloro-D-phenylalanine involves its incorporation into peptides and proteins. The Boc protecting group ensures that the amino group remains protected during peptide synthesis, allowing for selective reactions at other functional groups. Once the desired peptide is synthesized, the Boc group can be removed to yield the free amino acid .
相似化合物的比较
Similar Compounds
Boc-Nalpha-methyl-4-chloro-L-phenylalanine: Similar in structure but with the L-configuration.
Boc-Nalpha-methyl-4-fluoro-D-phenylalanine: Similar but with a fluorine atom instead of chlorine.
Boc-Nalpha-methyl-4-bromo-D-phenylalanine: Similar but with a bromine atom instead of chlorine.
Uniqueness
Boc-Nalpha-methyl-4-chloro-D-phenylalanine is unique due to the presence of the chlorine atom on the phenyl ring, which can influence the compound’s reactivity and interactions in peptide synthesis. The D-configuration also distinguishes it from its L-counterpart, affecting its incorporation into peptides and proteins .
属性
IUPAC Name |
3-(4-chlorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKQCRRZMAVASQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Naphtho[1,2-g]pteridine-9,11-diamine](/img/structure/B12810470.png)



